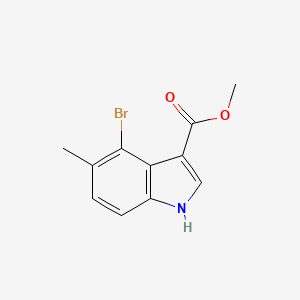

Methyl 4-Bromo-5-methylindole-3-carboxylate

CAS No.:

Cat. No.: VC20123439

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrNO2 |

|---|---|

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | methyl 4-bromo-5-methyl-1H-indole-3-carboxylate |

| Standard InChI | InChI=1S/C11H10BrNO2/c1-6-3-4-8-9(10(6)12)7(5-13-8)11(14)15-2/h3-5,13H,1-2H3 |

| Standard InChI Key | PONNDXANANZDLQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=C1)NC=C2C(=O)OC)Br |

Introduction

Synthesis

The synthesis of indole derivatives often involves methods like the Fischer indole synthesis or modifications of existing indole compounds. For methyl 4-bromo-5-methylindole-3-carboxylate, a plausible synthesis route could involve:

-

Starting Material: An appropriate indole derivative, such as 5-methylindole, could be used.

-

Bromination: Introduction of a bromine atom at the 4-position using a brominating agent like N-bromosuccinimide (NBS).

-

Esterification: Conversion of the indole-3-carboxylic acid to its methyl ester using methanol and a catalyst like sulfuric acid.

Potential Applications

Indole derivatives are known for their wide range of biological activities, including:

-

Pharmacological Activities: Potential applications could include anti-inflammatory, antimicrobial, or anticancer properties, depending on the specific structure and functional groups present.

-

Chemical Reactions: These compounds can participate in various organic reactions, serving as precursors for more complex molecules.

Research Findings

While specific research findings on methyl 4-bromo-5-methylindole-3-carboxylate are not available, related compounds have shown promising biological activities:

-

Biological Activities: Indole derivatives are known for their role in medicinal chemistry, with applications in drug development for diseases such as cancer and neurological disorders.

-

Chemical Properties: The presence of a bromine atom and a methyl group can influence the compound's reactivity and solubility.

Data Tables

Given the lack of specific data on methyl 4-bromo-5-methylindole-3-carboxylate, we can create a hypothetical table based on related compounds:

| Property | Expected Value | Related Compound |

|---|---|---|

| Molecular Formula | C12H11BrNO2 | Hypothetical Structure |

| Molecular Weight | Approximately 280 g/mol | Based on Bromination and Methylation |

| Boiling Point | Not Available | Typically High for Indole Derivatives |

| Solubility | Moderate in Organic Solvents | Common for Indole Compounds |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume